molecular formula C15H16N2O3 B4626187 N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide

N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide

Cat. No. B4626187
M. Wt: 272.30 g/mol
InChI Key: QRBSVUJFAYJKFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide involves inert refluxing of specific precursors and the use of dry acetone for the reaction process. For example, the synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide is achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone, showcasing a method that could be analogous to synthesizing our compound of interest (Saeed et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy, along with single-crystal X-ray diffraction for unambiguous determination. These methods reveal intricate details about the arrangement of atoms and the presence of specific functional groups that define the reactivity and interaction capabilities of the molecules (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide derivatives typically explore their reactivity towards various biochemical targets. For instance, compounds synthesized with similar structures have been shown to exhibit enzyme inhibition activity, which is a testament to their reactive nature and potential for biological interaction (Saeed et al., 2022).

Physical Properties Analysis

The physical properties of compounds like N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide can be inferred from their molecular structure analysis. The crystalline nature, along with specific intermolecular interactions such as hydrogen bonding, plays a crucial role in determining the stability and solubility of these compounds. Hirshfeld surface analysis and related two-dimensional fingerprint plots offer deep insights into the intermolecular interactions within the crystal structure, which directly influences the physical properties (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of these compounds are closely tied to their structural characteristics, with the presence of specific functional groups influencing their reactivity and interaction with biological targets. Theoretical studies, including density functional theory (DFT) studies, help predict these properties by analyzing the molecular orbitals and calculating parameters like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Saeed et al., 2022).

Scientific Research Applications

Synthesis and Biological Evaluation

Research demonstrates innovative synthesis routes and biological evaluations of compounds related to N-(4-acetylphenyl)-5-isopropyl-3-isoxazolecarboxamide. For instance, Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, showcasing the chemical reactivity of enaminonitriles towards various nucleophiles, leading to the creation of compounds with significant in vitro antitumor activity against specific cell lines. This study underscores the compound's potential in drug development and cancer research (Fahim & Shalaby, 2019).

Material Science and Engineering

The compound's relevance extends to material science, as demonstrated by Mallakpour and Rafiee (2007), who investigated the microwave-assisted synthesis of aromatic photoactive polyamides. Their work highlights the efficiency of using ionic liquids for polymerization, resulting in novel materials with high thermal stability and potential applications in electronics and photonics (Mallakpour & Rafiee, 2007).

Anticancer and Anticonvulsant Activities

Further research delves into the synthesis and anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives. Atta and Abdel‐Latif (2021) synthesized derivatives that exhibit inhibitory activity against several cancer cell lines, emphasizing the compound's role in developing new therapeutic agents (Atta & Abdel‐Latif, 2021).

Enzyme Inhibition Studies

Pflégr et al. (2022) focused on synthesizing 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetyl- and butyrylcholinesterase, indicating the compound's significance in addressing diseases like dementia and myasthenia gravis. Their findings contribute to our understanding of the structure-activity relationships essential for drug design (Pflégr et al., 2022).

Crystal Structure and Molecular Modeling

The crystal structure and molecular modeling of related compounds have been investigated to understand their interactions at the molecular level better. Polo-Cuadrado et al. (2021) provided an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, contributing to the field of crystallography and molecular design (Polo-Cuadrado et al., 2021).

properties

IUPAC Name

N-(4-acetylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(2)14-8-13(17-20-14)15(19)16-12-6-4-11(5-7-12)10(3)18/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBSVUJFAYJKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetylphenyl)-5-(propan-2-YL)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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